N-cyclobutyl-3,4-dimethoxyaniline
Description
N-Cyclobutyl-3,4-dimethoxyaniline is an aromatic amine derivative characterized by a benzene ring substituted with methoxy (-OCH₃) groups at the 3- and 4-positions and a cyclobutyl group attached to the amine nitrogen. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated based on analogous structures in ). For example, N-cyclopropyl derivatives are synthesized via condensation of anilines with silane reagents followed by reduction (), implying that cyclobutyl analogs could be prepared using cyclobutane-containing reagents under similar conditions.
Potential applications include pharmaceutical intermediates, dye synthesis, or photoredox catalysis, as seen in related compounds like N-butyl-3,4-dimethoxyaniline (). The cyclobutyl group’s moderate ring strain (compared to cyclopropane) may confer unique reactivity in target-oriented syntheses.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-cyclobutyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-10(8-12(11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
GHXZQRMOEHFSEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,4-dimethoxyaniline and cyclobutanone.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Yield: The product is obtained in good yield, typically around 85%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective starting materials, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-cyclobutyl-3,4-dimethoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and resins.
Biological Studies: It serves as a model compound in studies investigating the effects of methoxy-substituted anilines on biological systems.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below contrasts N-cyclobutyl-3,4-dimethoxyaniline with structurally similar derivatives:
Reactivity and Chemical Behavior
- Steric and Electronic Effects :
- Cyclopropyl’s high ring strain enhances reactivity in ring-opening reactions, whereas cyclobutyl’s moderate strain may favor controlled transformations (e.g., selective substitutions) .
- Bulky substituents (e.g., cyclohexyl) reduce reaction rates in crowded environments, as seen in sluggish ethoxy-to-isopropoxy substitutions in cyclopropane derivatives .
- Substituent Exchange : Ethoxy groups in N-cyclopropylanilines are readily replaced by methoxy or isopropoxy groups under alcoholysis conditions, suggesting that N-cyclobutyl analogs may exhibit similar but slower exchange due to reduced ring strain .
Physical and Hazard Profiles
- Toxicity : Parent compound 3,4-dimethoxyaniline is harmful if swallowed (R22) and irritant (R36/37/38) . Lipophilic substituents (e.g., cyclohexyl) may increase bioaccumulation risks.
- Safety Handling : Use protective equipment (gloves, goggles) and avoid inhalation/contact, as recommended for analogous anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
